3-allyl-2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
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Description
3-allyl-2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C20H26N4O3S2 and its molecular weight is 434.57. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds with structural elements similar to the query compound have been synthesized and tested for antimicrobial activity. For instance, a study reported the synthesis of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, starting from a potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate. The antimicrobial activity of these compounds was evaluated against various microorganism strains, with some showing high antimicrobial potency (Yurttaş et al., 2016).
Receptor Affinity and Selectivity
Research on related thieno[2,3-d]pyrimidinone derivatives has explored their affinity and selectivity towards 5-HT1A receptors. These studies aim to understand the binding characteristics essential for the development of selective ligands for neurological targets, potentially leading to new therapeutic agents (Modica et al., 1997).
Antibacterial Agents
Piperazinyl oxazolidinones, including those with heteroaromatic rings, have been investigated for their antibacterial properties, particularly against gram-positive organisms. These studies contribute to the development of novel antibacterial agents capable of addressing resistance issues (Tucker et al., 1998).
Polyamide Synthesis
Polyamides containing uracil and adenine have been synthesized, demonstrating the potential of incorporating nucleobases into polymers for various applications, including biomaterials and drug delivery systems (Hattori & Kinoshita, 1979).
Properties
IUPAC Name |
10-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S2/c1-2-6-24-19(27)17-14-4-3-5-15(14)29-18(17)21-20(24)28-13-16(26)23-9-7-22(8-10-23)11-12-25/h2,25H,1,3-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJYNOITEXSYSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCN(CC3)CCO)SC4=C2CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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